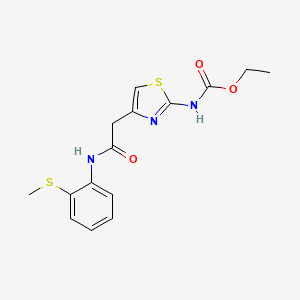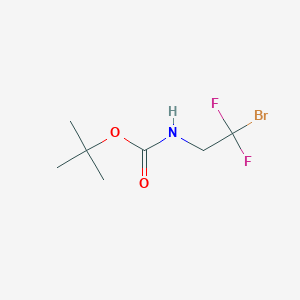
3-Bromo-5-(piperidin-1-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(piperidin-1-yl)pyridine is a compound that is part of a broader class of organic molecules where a piperidine ring is attached to a pyridine ring. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of more complex organic compounds. The piperidine moiety is a common structural motif in many pharmaceuticals and organic compounds, which often imparts significant biological activity to these molecules.
Synthesis Analysis
The synthesis of compounds related to this compound often involves carbon-carbon coupling reactions, as seen in the preparation of various pyridine derivatives through arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring . Additionally, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions indicates the versatility of brominated pyridines as intermediates for constructing more complex heterocycles .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand the molecular geometry and intermolecular interactions in the solid state . Such analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Brominated pyridines are key intermediates in various chemical transformations. For example, the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones through a ring expansion-oxidation protocol demonstrates the reactivity of brominated intermediates in synthesizing piperidine derivatives . The piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles to access 2-amino chromeno[2,3-b]pyridine derivatives further exemplifies the chemical versatility of piperidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For example, the nonlinear optical properties of certain brominated pyridine compounds have been computed and found to be greater than the value of urea due to the conjugation effect . Additionally, the crystal structure analysis provides insights into the density and intermolecular interactions, which are important for understanding the material properties of these compounds .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds 3-Bromo-5-(piperidin-1-YL)pyridine plays a crucial role in the synthesis of heterocyclic compounds, particularly those with medicinal and pharmaceutical significance. For instance, its derivatives are instrumental in creating 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for various bioactive molecules. The review by Parmar et al. (2023) highlights the use of hybrid catalysts, including organocatalysts and nanocatalysts, for synthesizing these scaffolds, underscoring their broad applicability in developing lead molecules for the pharmaceutical industry ACS Omega.
Cytochrome P450 Isoform Inhibition The compound's relevance extends to its potential influence on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Although this compound itself may not be a direct inhibitor, related structures influence CYP isoform selectivity, impacting drug-drug interactions and metabolism. The review by Khojasteh et al. (2011) provides an in-depth look at the selectivity of chemical inhibitors for CYP isoforms, essential for understanding metabolic pathways and optimizing therapeutic strategies European Journal of Drug Metabolism and Pharmacokinetics.
Medicinal Applications Pyridine derivatives, including this compound, are highlighted for their medicinal importance. These compounds exhibit a range of biological activities, making them valuable in modern medicinal applications. Altaf et al. (2015) review the medicinal and non-medicinal uses of pyridine derivatives, emphasizing their role in clinical use and potential for developing new therapeutic agents Journal of Drug Design, Medicinal Chemistry, and Drug Discovery.
Chemosensing Applications Furthermore, pyridine derivatives, including this compound, have significant roles in chemosensing applications. Abu-Taweel et al. (2022) discuss the synthetic routes, structural characterization, and potential of pyridine derivatives in analytical chemistry as chemosensors. Their high affinity for various ions and neutral species allows for the development of highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples Critical Reviews in Analytical Chemistry.
Orientations Futures
Mécanisme D'action
Target of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with a range of molecular targets .
Mode of Action
Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives have been known to influence various biochemical processes .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse cellular effects .
Propriétés
IUPAC Name |
3-bromo-5-piperidin-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCXEOYPUWBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)


![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)
![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)